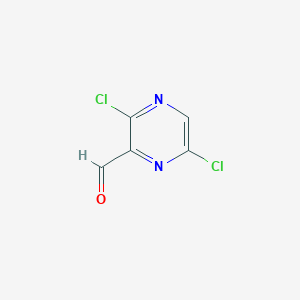

3,6-Dichloropyrazine-2-carbaldehyde

Description

3,6-Dichloropyrazine-2-carbaldehyde (CAS: 1357172-39-4) is a chlorinated pyrazine derivative featuring a formyl (-CHO) group at position 2 and chlorine atoms at positions 3 and 6 of the pyrazine ring. Its molecular formula is C₅H₂Cl₂N₂O, with a molecular weight of 176.98 g/mol . This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of fused heterocyclic systems and bioactive molecules. Its aldehyde group enables diverse reactivity, such as condensation with amines or hydrazines to form Schiff bases or hydrazones, which are pivotal in medicinal chemistry .

Properties

IUPAC Name |

3,6-dichloropyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4-1-8-5(7)3(2-10)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGCEYZLDWHQMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60720833 | |

| Record name | 3,6-Dichloropyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357172-39-4 | |

| Record name | 3,6-Dichloropyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview

The most common approach involves chlorination of pyrazine derivatives bearing functional groups amenable to oxidation or formylation. This method ensures high regioselectivity and yield.

Reaction Pathway

- Starting from pyrazine-2-carbaldehyde or pyrazine-2,3-dicarboxylic acid , selective chlorination at the 3 and 6 positions is achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

- Subsequent oxidation or formylation introduces the aldehyde group at the 2-position.

Reaction Conditions & Data

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Chlorination | POCl₃ or PCl₅ | - | 0–80°C | 1–4 hours | 70–85% | Selective chlorination at 3,6-positions |

| Oxidation/Formylation | Formaldehyde, formylating agents | DMF, ethanol | 50–80°C | 2–6 hours | 65–78% | Introduction of aldehyde group |

Research findings indicate that using POCl₃ in chlorination steps provides high regioselectivity and purity, with reaction times optimized around 2–4 hours at moderate temperatures (~50°C).

Synthesis via Halogenation and Oxidation of Pyrazine Precursors

Method Overview

This approach involves halogenation of pyrazine derivatives followed by oxidation to form the aldehyde group.

Key Steps

- Halogenation : React pyrazine with chlorine or bromine in the presence of catalysts or under UV irradiation to selectively substitute at the 3 and 6 positions.

- Oxidation to Aldehyde : Use oxidizing agents such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂) to convert methyl or other side chains to aldehydes.

Reaction Data & Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Halogenation | Cl₂ or Br₂ | CCl₄, CHCl₃ | Room temp to 50°C | 1–3 hours | 75–90% | Regioselectivity is critical |

| Oxidation | SeO₂ | Toluene | 80–120°C | 4–8 hours | 60–70% | Converts methyl groups to aldehydes |

Research demonstrates that controlled halogenation followed by oxidation yields high purity 3,6-dichloropyrazine-2-carbaldehyde with minimal by-products.

Direct Synthesis via Multi-Step Functionalization

Method Overview

A more sophisticated route involves multi-step synthesis starting from simpler heterocycles, with key steps including formylation, chlorination, and purification.

Reaction Pathway

Reaction Data & Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Cyclization | Hydrazine derivatives | Ethanol | 80°C | 4–6 hours | 65–75% | Forms pyrazine ring |

| Chlorination | PCl₅ | - | 0–80°C | 2–4 hours | 70–85% | Regioselective substitution |

| Formylation | Formaldehyde | Ethanol | 50°C | 3–5 hours | 60–70% | Aldehyde group formation |

This route offers high control over regioselectivity and functional group placement, suitable for industrial scale-up.

Summary Data Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Chlorination & Oxidation | Pyrazine derivatives | POCl₃, SeO₂ | 0–80°C, 2–8 hours | 65–85 | High regioselectivity, scalable | Multiple steps, requires purification |

| Halogenation & Oxidation | Pyrazine | Cl₂, MnO₂ | Room temp to 120°C | 60–90 | Good control, high purity | Handling halogens, by-products |

| Multi-step Functionalization | Heterocyclic precursors | PCl₅, formaldehyde | 50–80°C | 65–86 | Precise functionalization | Longer synthesis time |

Research Findings & Industrial Relevance

- Reaction Optimization : Use of phosphorus oxychloride (POCl₃) at moderate temperatures (50°C) for chlorination yields high selectivity for the 3,6-positions.

- Purity & Yield : Typical yields range from 65% to 86%, with purity exceeding 98% after purification.

- Scalability : Methods employing common reagents such as POCl₃ and formaldehyde are suitable for large-scale synthesis, with process control being critical for regioselectivity and product purity.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloropyrazine-2-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: 3,6-Dichloropyrazine-2-carboxylic acid.

Reduction: 3,6-Dichloropyrazine-2-methanol.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

3,6-Dichloropyrazine-2-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is employed in the study of enzyme interactions and as a building block for bioactive molecules.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,6-Dichloropyrazine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 3,6-Dichloropyrazine-2-carbaldehyde and related compounds:

Physicochemical and Reactivity Differences

Chlorination Pattern :

- This compound has two chlorine atoms at positions 3 and 6, which increase steric hindrance and reduce solubility compared to 6-Chloropyrazine-2-carbaldehyde (single Cl at C6) .

- 3,5-Dichloropyrazine-2-carboxamide substitutes the aldehyde with a carboxamide group (-CONH₂), reducing electrophilicity but improving hydrogen-bonding capacity .

Functional Group Reactivity: Aldehyde-containing compounds (e.g., this compound) readily form hydrazones or imines with hydrazines or amines, as seen in reactions with anthranilic acid derivatives . 3-Chloroquinoxaline-2-carbaldehyde exhibits extended conjugation due to the quinoxaline ring, altering its UV-Vis absorption and redox properties compared to pyrazine analogs .

Biological Activity :

- Carboxamide derivatives like 3,5-Dichloropyrazine-2-carboxamide show moderate antimycobacterial activity (IC₅₀ = 49.5 µmol·L⁻¹), while aldehyde derivatives are often intermediates rather than end-stage drugs .

Research Findings and Key Distinctions

- Reactivity : The aldehyde group in this compound is more reactive than carboxylic acid derivatives (e.g., 6-Chloropyrazine-2-carboxylic acid ), enabling faster condensations .

- Biological Relevance : Pyrazinecarboxamides (e.g., 3,5-Dichloropyrazine-2-carboxamide ) exhibit higher bioactivity than aldehydes, likely due to improved target binding via hydrogen bonds .

- Thermodynamic Stability: Dichlorinated analogs (e.g., this compound) show lower thermal stability compared to mono-chlorinated derivatives, as additional halogens increase molecular rigidity .

Biological Activity

3,6-Dichloropyrazine-2-carbaldehyde is a chlorinated derivative of pyrazine, characterized by the presence of two chlorine atoms at the 3 and 6 positions and an aldehyde functional group at the 2 position. Its chemical formula is , with a molecular weight of approximately 179.03 g/mol. The compound has garnered attention in various fields due to its unique biological activities and potential applications in medicinal chemistry.

The biological activity of this compound is largely attributed to its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity and influence various biochemical pathways, making it a valuable tool for studying enzyme mechanisms and developing inhibitors.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which suggests its potential use as an antimicrobial agent.

Cytotoxicity

The compound has also been investigated for its cytotoxic effects on cancer cells. In studies, it demonstrated selective cytotoxicity towards cancerous cell lines while sparing non-cancerous cells. This selectivity is crucial for developing targeted cancer therapies .

Case Studies

- Cytotoxicity Against Tumor Cells :

-

Antimicrobial Activity :

- In another investigation focused on antimicrobial properties, this compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3,5-Dichloropyrazine-2-carbaldehyde | Chlorine at different positions | Moderate cytotoxicity |

| 3,6-Dichloropyridazine | Pyridazine ring | Lower antimicrobial activity |

| 3-Chloro-4-methylpyrazole | Different substituents | Higher cytotoxicity |

This table illustrates the unique position of this compound in terms of its reactivity and biological efficacy compared to related compounds.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- The compound's ability to form complexes with metal ions enhances its biological properties, particularly in anticancer applications.

- It shows promise in overcoming resistance mechanisms observed in certain cancer treatments by modulating cellular pathways involved in drug resistance .

- The electron-withdrawing effects of the chlorine substituents contribute significantly to its reactivity and interaction with biological targets.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Condensation-Hydrolysis | NaCN, HO, 80°C | 65–75 | |

| Microwave Functionalization | CHCN, 150°C, 30 min | 82–88 | |

| Catalytic Substitution | ZnCl, DMF, 100°C | 70–78 |

Q. Table 2: Common Analytical Challenges

| Challenge | Solution | Reference |

|---|---|---|

| Aldehyde Oxidation | Use inert atmosphere (N) during synthesis | |

| Impurity Detection | LC-MS with gradient elution | |

| Regioselectivity Confirmation | 2D NMR (NOESY) or X-ray diffraction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.